(+)-11betaH,13-Dihydroludartin

Description

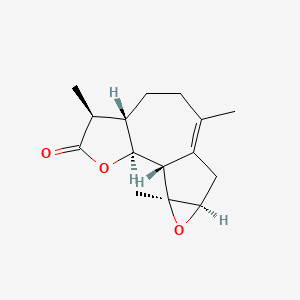

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H20O3 |

|---|---|

Molecular Weight |

248.32 g/mol |

IUPAC Name |

(1S,2S,5S,6S,12R,14S)-5,9,14-trimethyl-3,13-dioxatetracyclo[8.4.0.02,6.012,14]tetradec-9-en-4-one |

InChI |

InChI=1S/C15H20O3/c1-7-4-5-9-8(2)14(16)17-13(9)12-10(7)6-11-15(12,3)18-11/h8-9,11-13H,4-6H2,1-3H3/t8-,9-,11+,12-,13-,15+/m0/s1 |

InChI Key |

WLJBKCYEKTZMBW-NMZOAQAJSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]2CCC(=C3C[C@@H]4[C@]([C@@H]3[C@H]2OC1=O)(O4)C)C |

Canonical SMILES |

CC1C2CCC(=C3CC4C(C3C2OC1=O)(O4)C)C |

Synonyms |

(+)-11betaH,13-dihydroludartin 11,13-dihydroludartin |

Origin of Product |

United States |

Isolation, Source Organisms, and Occurrence

Natural Sources and Botanical Origins

The principal botanical source of (+)-11βH,13-Dihydroludartin is from plants belonging to the genus Stevia, notably Stevia connata. While the parent compound, ludartin (B10850195), has been isolated from various Artemisia and Stevia species, the dihydro derivative is more specifically associated with certain members of the Stevia genus. Research into the phytochemical constituents of various Stevia species has led to the identification of a range of sesquiterpene lactones, including dihydro derivatives like (+)-11βH,13-Dihydroludartin.

The occurrence of this compound can be influenced by geographical location, season of collection, and the specific chemotype of the plant. The biosynthesis of sesquiterpene lactones in plants is a complex process, and the relative abundance of specific compounds like (+)-11βH,13-Dihydroludartin can vary.

Table 1: Botanical Sources of (+)-11βH,13-Dihydroludartin and Related Compounds

| Compound | Genus | Species | Family |

| (+)-11βH,13-Dihydroludartin | Stevia | connata | Asteraceae |

| Ludartin (parent compound) | Artemisia | amygdalina | Asteraceae |

| Ludartin (parent compound) | Stevia | yaconensi | Asteraceae |

| 11,13-dihydrocostunolide | Stevia | jorullensis | Asteraceae |

Methodologies for Extraction and Primary Isolation

The initial step in obtaining (+)-11βH,13-Dihydroludartin from its natural source involves the extraction of the dried and powdered plant material. Given the moderately polar nature of sesquiterpene lactones, organic solvents of varying polarities are employed for this purpose.

A common method involves the maceration or Soxhlet extraction of the aerial parts of the plant with a non-polar solvent like hexane (B92381) or a moderately polar solvent such as dichloromethane (B109758) or ethyl acetate (B1210297). This initial extraction yields a crude extract containing a complex mixture of phytochemicals, including lipids, pigments, and the desired sesquiterpene lactones.

For a more targeted extraction, a sequential extraction protocol may be utilized. This involves successively extracting the plant material with solvents of increasing polarity, for instance, starting with hexane to remove non-polar constituents, followed by dichloromethane or ethyl acetate to extract the sesquiterpene lactones. The resulting crude extract rich in sesquiterpene lactones is then concentrated under reduced pressure to yield a residue that is subjected to further purification.

Chromatographic and Non-Chromatographic Purification Techniques

The purification of (+)-11βH,13-Dihydroludartin from the crude extract is a multi-step process that heavily relies on chromatographic techniques.

Column Chromatography (CC): The crude extract is typically first subjected to column chromatography over silica (B1680970) gel. This technique separates the components of the mixture based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase. A gradient elution system is often employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone). Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

Preparative Thin Layer Chromatography (pTLC): Fractions enriched with (+)-11βH,13-Dihydroludartin from column chromatography may require further purification. Preparative TLC is a useful technique for this purpose, where the mixture is applied as a band onto a larger TLC plate and developed. The band corresponding to the desired compound is then scraped off, and the compound is eluted with a suitable solvent.

High-Performance Liquid Chromatography (HPLC): For final purification and to obtain a high degree of purity, High-Performance Liquid Chromatography is the method of choice. Reversed-phase HPLC, using a C18 column, is commonly used for the separation of sesquiterpene lactones. A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically used, often in a gradient elution mode. The effluent is monitored with a UV detector, and the peak corresponding to (+)-11βH,13-Dihydroludartin is collected.

Non-Chromatographic Techniques: While chromatography is the primary tool, non-chromatographic techniques such as crystallization can be employed if the compound is obtained in a sufficiently pure state from the chromatographic steps and is amenable to crystallization. This can be an effective final step to yield highly pure crystalline (+)-11βH,13-Dihydroludartin.

Table 2: Summary of Purification Techniques for Sesquiterpene Lactones

| Technique | Stationary Phase | Mobile Phase (Typical) | Principle of Separation |

| Column Chromatography (CC) | Silica Gel | Hexane-Ethyl Acetate gradient | Adsorption |

| Preparative TLC (pTLC) | Silica Gel | Dichloromethane-Acetone | Adsorption |

| High-Performance Liquid Chromatography (HPLC) | C18 (Reversed-Phase) | Water-Acetonitrile gradient | Partition |

Structural Elucidation and Stereochemical Assignment

Advanced Spectroscopic Characterization Methodologies

The definitive structural analysis of (+)-11βH,13-Dihydroludartin is achieved through the combined application of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy. These methods synergistically provide a comprehensive picture of the molecule's framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For (+)-11βH,13-Dihydroludartin, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for the complete assignment of all proton and carbon signals.

Two-dimensional NMR experiments are critical for establishing the connectivity between atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. preprints.orgnih.gov By revealing ¹H-¹H coupling networks, it allows for the tracing of contiguous proton systems within the guaianolide skeleton.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly attached proton and carbon atoms. preprints.orgnih.gov This is a highly sensitive technique that maps each proton to its corresponding carbon, providing unambiguous one-bond C-H connectivity and simplifying the assignment of the carbon skeleton. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (²J_CH_ and ³J_CH_). preprints.orgnih.gov HMBC is crucial for piecing together the entire molecular structure by connecting different spin systems and identifying quaternary carbons that lack attached protons. researchgate.net

NOESY/HOESY (Nuclear Overhauser Effect Spectroscopy/Heteronuclear Overhauser Effect Spectroscopy): These experiments detect through-space correlations between nuclei that are in close spatial proximity, irrespective of their bonding connections. This is invaluable for determining the relative stereochemistry of the molecule. nih.gov

Through the meticulous analysis of these 2D NMR spectra, a complete and unambiguous assignment of the ¹H and ¹³C chemical shifts for (+)-11βH,13-Dihydroludartin can be achieved.

Interactive Table: Representative ¹H and ¹³C NMR Data for a Dihydroludartin Skeleton

Note: The following data is representative and serves to illustrate the type of information obtained from NMR spectroscopy. Actual chemical shifts for (+)-11βH,13-Dihydroludartin would be determined from its specific spectra.

| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm) | Key HMBC Correlations (H to C) | Key COSY Correlations |

| C-1 | 50.1 | 2.55 (m) | C-2, C-5, C-10, C-14 | H-2 |

| C-2 | 28.4 | 1.90 (m), 2.10 (m) | C-1, C-3, C-4 | H-1, H-3 |

| C-3 | 35.2 | 2.05 (m), 2.25 (m) | C-2, C-4, C-5 | H-2, H-4 |

| C-4 | 155.8 | - | - | - |

| C-5 | 125.3 | 5.30 (d) | C-1, C-4, C-6, C-10 | H-6 |

| C-6 | 82.5 | 4.10 (t) | C-5, C-7, C-8, C-11 | H-5, H-7 |

| C-7 | 52.8 | 2.65 (m) | C-5, C-6, C-8, C-11, C-12 | H-6, H-8, H-11 |

| C-8 | 25.9 | 1.80 (m), 2.15 (m) | C-6, C-7, C-9, C-10 | H-7, H-9 |

| C-9 | 38.7 | 1.75 (m), 2.30 (m) | C-1, C-7, C-8, C-10, C-14 | H-8, H-1, H-14 |

| C-10 | 41.6 | - | - | - |

| C-11 | 42.1 | 2.40 (m) | C-7, C-12, C-13 | H-7, H-13 |

| C-12 | 179.2 | - | - | - |

| C-13 | 15.5 | 1.25 (d) | C-7, C-11, C-12 | H-11 |

| C-14 | 18.2 | 1.15 (s) | C-1, C-9, C-10 | - |

| C-15 | 21.0 | 1.95 (s) | C-3, C-4, C-5 | - |

The relative stereochemistry of the chiral centers in (+)-11βH,13-Dihydroludartin is established by analyzing through-space interactions using NOESY or HOESY experiments. nih.gov For instance, a NOE correlation between the methyl protons at C-14 and the proton at C-1 would indicate that these groups are on the same face of the molecule (i.e., cis). Similarly, the stereochemistry at C-6, C-7, and C-11 can be deduced by observing key NOE cross-peaks. The β-orientation of the hydrogen at C-11 (11βH) is confirmed by a NOE correlation to the proton at C-7, assuming a specific conformation of the seven-membered ring. The absence of certain NOE correlations is also diagnostic, helping to rule out alternative stereochemical arrangements.

High-Resolution Mass Spectrometry (HRMS) for Formula Determination (Methodological Focus)

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for determining the precise molecular formula of a compound. molaid.com Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places). tiprpress.comresearchgate.net

This precision allows for the differentiation between molecules that may have the same nominal mass but different elemental compositions. researchgate.net For (+)-11βH,13-Dihydroludartin, HRMS analysis would provide an exact mass measurement of its molecular ion [M]+ or a protonated adduct [M+H]+. This experimentally determined exact mass can then be compared against calculated exact masses for all plausible molecular formulas, allowing for the unambiguous confirmation of the elemental composition (e.g., C₁₅H₂₂O₃). This step is crucial for validating the structural information derived from NMR spectroscopy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. cnjournals.com The technique works by measuring the absorption of infrared radiation by a sample at different frequencies, which correspond to the vibrational frequencies of specific chemical bonds.

In the case of (+)-11βH,13-Dihydroludartin, the IR spectrum would exhibit characteristic absorption bands confirming its key structural features. A strong, sharp absorption peak in the region of 1760-1780 cm⁻¹ is indicative of the carbonyl (C=O) stretch of a γ-lactone, a hallmark of this class of compounds. Additionally, absorptions in the region of 1640-1680 cm⁻¹ would correspond to the C=C stretching vibration of the double bond within the guaianolide ring system. The absence of a broad absorption band around 3200-3600 cm⁻¹ would confirm the lack of a hydroxyl (-OH) group. The C-H stretching vibrations for both sp² and sp³ hybridized carbons would also be visible around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Chiral Analysis and Absolute Configuration Determination

While NMR and other spectroscopic methods can define the relative arrangement of atoms, determining the absolute configuration of a chiral molecule requires specialized techniques. For (+)-11βH,13-Dihydroludartin, its stereoselective synthesis from a starting material of known absolute configuration, such as santonin (B1680769), is a powerful method for assigning its absolute stereochemistry. nih.gov If the synthetic pathway proceeds through steps with well-understood and predictable stereochemical outcomes, the absolute configuration of the final product can be confidently inferred from that of the precursor. This chemical correlation remains a cornerstone in the assignment of absolute configuration for complex molecules.

Spectroscopic Methods for Chiral Purity Assessment (e.g., Circular Dichroism)

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique for assessing the chiral purity and determining the absolute configuration of optically active molecules like (+)-11βH,13-Dihydroludartin. This method measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure, providing a unique fingerprint for a specific enantiomer.

In the study of guaianolides, experimental CD spectra are often compared with those calculated using quantum chemical methods, such as Time-Dependent Density Functional Theory (TD-DFT). This comparison allows for the unambiguous assignment of the absolute configuration of the chiral centers. For instance, the absolute configurations of various guaianolide sesquiterpenes have been successfully determined by comparing their experimental CD spectra with calculated data. researchgate.netresearchgate.netcjnmcpu.comfigshare.comnih.gov The sign and intensity of the Cotton effects in the CD spectrum are directly related to the spatial arrangement of the chromophores within the molecule, such as the α,β-unsaturated γ-lactone moiety common in many guaianolides.

Table 1: Representative Circular Dichroism Data for a Guaianolide Derivative

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

| 260 | +8500 |

| 235 | -12000 |

| 210 | +5000 |

Note: This table presents hypothetical yet representative data for a guaianolide to illustrate the nature of CD spectral data. The sign and magnitude of the Cotton effects are crucial for stereochemical assignment.

X-ray Crystallography (if applicable to structural determination of related compounds)

Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the molecular structure of crystalline compounds. wikipedia.org This technique provides precise information about bond lengths, bond angles, and the absolute stereochemistry of all chiral centers within the molecule.

While a crystal structure for (+)-11βH,13-Dihydroludartin itself has not been reported, the structures of numerous related guaianolides and ludartin (B10850195) derivatives have been determined using this method. nih.govresearchgate.netpreprints.org For example, the absolute stereochemistry of compounds derived from ludartin has been confirmed through single-crystal X-ray diffraction analyses. researchgate.net These studies provide invaluable reference points for understanding the stereochemical features of the guaianolide skeleton. The crystallographic data from these related compounds reveal the characteristic conformations of the fused five- and seven-membered rings and the orientation of the various substituents.

In a typical X-ray diffraction experiment, a single crystal of the compound is irradiated with X-rays, and the resulting diffraction pattern is collected and analyzed. The analysis of the diffraction data allows for the construction of a three-dimensional electron density map of the molecule, from which the atomic positions can be determined with high precision.

Table 2: Representative Crystallographic Data for a Ludartin Derivative

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.25 |

| b (Å) | 12.89 |

| c (Å) | 15.67 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2068.5 |

| Z | 4 |

Note: This table provides example crystallographic data for a ludartin derivative to illustrate the type of information obtained from an X-ray diffraction study.

Conformational Analysis and Stereoisomeric Considerations

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the use of residual dipolar couplings (RDCs) and the analysis of ³J coupling constants, is a powerful tool for the detailed conformational and stereochemical analysis of molecules in solution. acs.org For instance, the stereochemistry and the assignment of diastereotopic protons of ludartin have been unambiguously determined using a combination of RDCs and ³J coupling constant analysis. acs.org This type of detailed NMR analysis provides insights into the time-averaged conformation of the molecule in solution.

The hydrogenation of the exocyclic double bond at C11 and C13 to give (+)-11βH,13-Dihydroludartin introduces a new stereocenter at C11. The "βH" designation indicates that the hydrogen atom at C11 is on the same face of the molecule as the angular methyl group at C10. This stereochemical outcome is often directed by the existing stereochemistry of the molecule. The various stereoisomers of (+)-11βH,13-Dihydroludartin would differ in the spatial arrangement of the substituents at one or more of their chiral centers. The synthesis and characterization of these stereoisomers are crucial for understanding the structure-activity relationships of this class of compounds.

Table 3: Key Stereocenters in (+)-11βH,13-Dihydroludartin

| Chiral Center | Typical Configuration |

| C1 | α |

| C5 | α |

| C6 | β |

| C7 | α |

| C10 | β |

| C11 | β |

Note: This table lists the key chiral centers and their typical relative configurations in the guaianolide skeleton of (+)-11βH,13-Dihydroludartin.

Synthetic Chemistry of + 11betah,13 Dihydroludartin

Total Synthesis Approaches

The total synthesis of (+)-11βH,13-Dihydroludartin has been successfully achieved, demonstrating clever use of stereocontrol and regioselectivity. These approaches often leverage the inherent stereochemistry of a readily available starting material to construct the target molecule.

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a complex target molecule into simpler, commercially available precursors. For (+)-11βH,13-Dihydroludartin, a key disconnection can be made at the epoxide ring, leading back to a diene precursor. Further disconnection of the lactone ring and simplification of the carbocyclic core reveal a strategic starting material. The core bicyclic structure can be traced back to a decalin system, a common motif in many natural products. This logical disassembly highlights the crucial transformations needed for the forward synthesis, such as stereoselective epoxidation and lactonization.

A plausible retrosynthetic pathway for (+)-11βH,13-Dihydroludartin is outlined below:

| Target Molecule | Key Precursor 1 | Key Precursor 2 | Starting Material |

| (+)-11βH,13-Dihydroludartin | Epoxidized Guaianolide | Hydroxylated Diene | Santonin (B1680769) |

Starting Materials and Synthetic Precursors (e.g., Santonin)

A common and effective strategy for the synthesis of (+)-11βH,13-Dihydroludartin involves the use of α-santonin as a chiral pool starting material. nih.govresearchgate.netwikipedia.orgnih.gov Santonin is a naturally abundant sesquiterpene lactone isolated from various Artemisia species. researchgate.netwikipedia.org Its well-defined stereochemistry provides a significant advantage for the enantioselective synthesis of more complex sesquiterpenoids.

The conversion of santonin to key precursors for (+)-11βH,13-Dihydroludartin involves a series of chemical transformations. These modifications are designed to alter the carbon skeleton and introduce the necessary functional groups for subsequent steps. For instance, intermediates can be prepared from santonin through established literature procedures, providing a reliable supply for the synthetic route. nih.gov

| Precursor from Santonin | Key Structural Features | Reference |

| Intermediate 2 | Diene system | nih.gov |

| Intermediate 3 | Hydroxylated diene system | nih.gov |

| Carbocyclic lactone 17 | Fused ring system | nih.gov |

Key Stereoselective and Regioselective Transformations

The successful synthesis of (+)-11βH,13-Dihydroludartin hinges on several key chemical reactions that control the stereochemistry and regiochemistry of the molecule.

Chemoselective epoxidation is a critical step in the synthesis. nih.govmolaid.com This reaction involves the selective oxidation of one double bond in the presence of others within the molecule. In the synthesis of (+)-11βH,13-Dihydroludartin from a diene precursor, the epoxidation must occur at the correct position to form the desired epoxide ring. nih.gov The choice of epoxidizing agent and reaction conditions is crucial for achieving high chemoselectivity. researchgate.net For example, the reaction of a diene intermediate with an epoxidizing agent can lead to the formation of the required epoxide, a key structural feature of many biologically active sesquiterpene lactones. nih.govresearchgate.net

Regioselective elimination reactions are employed to introduce unsaturation at specific positions within the molecular framework. nih.gov In the synthesis of (+)-11βH,13-Dihydroludartin, a hydroxyl group is eliminated to form a double bond in a specific region of the molecule. nih.gov This transformation is essential for constructing the guaianolide skeleton. The regioselectivity of this elimination is paramount to ensure the formation of the correct isomer.

Ring-opening reactions, particularly of epoxides, are fundamental to introducing new functional groups and modifying the carbon skeleton. nih.gov In the broader context of sesquiterpene synthesis, Sharpless' mild regioselective ring-opening of epoxides is a valuable tool. nih.gov This is often followed by hydrogenolysis to remove the resulting hydroxyl group, leading to the final target structure. nih.gov Titanocene(III) complexes have also been shown to be effective reagents for the reductive opening of epoxides, offering alternative strategies for these transformations. rsc.org

Strategies for Chirality Control

The stereoselective synthesis of (+)-11βH,13-dihydroludartin, with its multiple stereocenters, presents a significant synthetic challenge. The primary strategy reported in the literature for controlling the chirality of this molecule is through a chiral pool approach . This method utilizes a readily available, enantiomerically pure natural product as a starting material, thereby transferring the inherent chirality of the starting material to the final product.

In the case of (+)-11βH,13-dihydroludartin, the most documented synthesis begins with (-)-α-santonin, a well-known sesquiterpene lactone. nih.gov Santonin possesses the requisite carbon skeleton and key stereochemical features that can be elaborated to afford the target molecule. The synthesis leverages the existing stereocenters of santonin to direct the formation of new stereocenters in a predictable manner, thus ensuring the correct absolute configuration of the final product.

The key steps in this chiral pool synthesis that control the stereochemistry include:

Diastereoselective reductions: The reduction of precursor ketones derived from santonin is often highly diastereoselective due to the steric environment created by the existing chiral centers.

Stereospecific rearrangements: Certain rearrangements, such as the dienone-phenol rearrangement, can proceed with a high degree of stereocontrol.

Substrate-directed reactions: The facial selectivity of reactions like epoxidations is dictated by the conformation of the cyclic system, which is in turn governed by the established stereocenters.

While other strategies for chirality control, such as the use of chiral catalysts (catalyst-controlled synthesis) or the influence of adjacent stereocenters created during the synthesis (substrate-controlled synthesis), are prevalent in modern organic synthesis, their specific application to the total synthesis of (+)-11βH,13-dihydroludartin is not extensively documented in peer-reviewed literature. The chiral pool approach starting from santonin remains the most established method for achieving the enantiomerically pure synthesis of this natural product. nih.gov

Semisynthesis and Chemical Derivatization

The modification of the (+)-11βH,13-dihydroludartin scaffold through semisynthesis is a valuable strategy for generating novel analogs with potentially enhanced or modified biological activities. While the literature specifically detailing the derivatization of (+)-11βH,13-dihydroludartin is limited, the known reactivity of the guaianolide class of compounds allows for the prediction of feasible chemical transformations.

Preparation of Analogs and Modified Structures

The preparation of analogs of (+)-11βH,13-dihydroludartin would likely focus on the modification of its key functional groups: the γ-lactone, the cyclopentenone system, and the various hydroxyl and methyl groups. Potential strategies include:

Lactone Ring-Opening: The γ-lactone can be opened under basic conditions to yield the corresponding hydroxy carboxylate, which can then be further derivatized.

Modification of the Cyclopentenone Ring: The enone functionality is a versatile handle for a variety of transformations, including conjugate additions, to introduce new substituents at the C-2 or C-3 positions.

Derivatization of Hydroxyl Groups: If hydroxylated analogs are prepared, these can be readily converted to esters, ethers, or oxidized to ketones to explore the structure-activity relationships.

Specific Chemical Modifications (e.g., nitration, amino functionalization)

Specific chemical modifications can introduce novel functionalities and modulate the electronic and steric properties of the molecule.

Nitration: While direct nitration of (+)-11βH,13-dihydroludartin has not been reported, the nitration of related sesquiterpene lactones and their precursors is known. For instance, the nitration of α-santonin, the chiral pool source for (+)-11βH,13-dihydroludartin, has been described. Such a strategy could potentially be adapted to introduce a nitro group onto the aromatic ring of a precursor or directly onto the guaianolide skeleton under specific conditions.

Amino Functionalization: The introduction of amino groups can significantly alter the pharmacological properties of a molecule. Methods to prepare amino analogs of guaianolides include:

Reductive Amination: Conversion of a ketone functionality to an amine via an intermediate imine.

Synthesis of Lactam Analogs: Replacement of the lactone oxygen with a nitrogen atom would yield the corresponding lactam. This has been achieved for other guaianolide analogs and represents a viable strategy for creating amino-functionalized derivatives of (+)-11βH,13-dihydroludartin.

Synthesis of Stereoisomers and Diastereomers

The synthesis of stereoisomers and diastereomers of (+)-11βH,13-dihydroludartin is crucial for understanding the stereochemical requirements for its biological activity. The stereoselective synthesis of (+)-11βH,13-dihydroludartin from santonin also provides access to its diastereomers. nih.gov

In a key study, a common intermediate derived from santonin was used to synthesize not only (+)-11βH,13-dihydroludartin but also its diastereomer, (+)-11βH,13-dihydroestafiatin. nih.gov The synthetic route diverged based on the specific sequence of reactions, particularly the epoxidation and elimination steps. This demonstrates how a single chiral starting material can be used to generate multiple diastereomers by carefully controlling the reaction conditions and synthetic pathway.

The synthesis of other related guaianolides, such as (-)-compressanolide and (-)-11βH,13-dihydromicheliolide, was also achieved from the same santonin-derived precursors, further highlighting the utility of this approach for accessing a range of stereochemically diverse molecules. nih.gov

Below is a table summarizing the key intermediates and products in the stereoselective synthesis of (+)-11βH,13-dihydroludartin and its diastereomers from santonin.

| Starting Material | Key Intermediate(s) | Final Product(s) | Key Reaction Step(s) for Diversification |

| (-)-α-Santonin | Santonin-derived dienes and epoxides | (+)-11βH,13-Dihydroludartin | Regioselective elimination of a hydroxyl group |

| (+)-11βH,13-Dihydroestafiatin | Chemoselective epoxidation | ||

| (-)-Compressanolide | Sharpless regioselective ring-opening and hydrogenolysis | ||

| (-)-11βH,13-Dihydromicheliolide | Sharpless regioselective ring-opening and hydrogenolysis |

Biosynthetic Pathways and Enzymology

Proposed Biogenetic Routes to Guaianolides (e.g., from Germacranolides)

The biosynthesis of guaianolides, including (+)-11βH,13-Dihydroludartin, is widely accepted to originate from the common C15 precursor, farnesyl pyrophosphate (FPP). The journey begins with the cyclization of FPP to form a germacrane (B1241064) skeleton, which then undergoes a series of oxidative and cyclizing transformations.

The generally accepted biosynthetic pathway leading to guaianolides initiates with the conversion of FPP to (+)-germacrene A. science.gov This reaction is catalyzed by a sesquiterpene synthase known as (+)-germacrene A synthase (GAS). science.gov Subsequently, (+)-germacrene A undergoes a three-step oxidation at its C12-position to yield germacrene A acid. google.com This process is mediated by a cytochrome P450 enzyme, (+)-germacrene A hydroxylase, followed by the action of NADP+-dependent dehydrogenases. google.com

A crucial branching point in the pathway is the formation of (+)-costunolide, a germacranolide that serves as a key intermediate for various sesquiterpene lactones. nih.gov The conversion of germacrene A acid to (+)-costunolide is catalyzed by another cytochrome P450 enzyme, costunolide (B1669451) synthase (COS). nih.govnih.gov This enzyme facilitates the C6-hydroxylation of the germacrene acid, which is followed by a spontaneous lactonization to form the characteristic γ-lactone ring. nih.govnih.gov

From (+)-costunolide, the pathway diverges towards the formation of guaianolides. It is postulated that the cyclization of the germacranolide ring to the guaianolide skeleton occurs, often proceeding through intermediates like kauniolide (B3029866). nih.gov The formation of kauniolide from costunolide is catalyzed by kauniolide synthase (KLS), another cytochrome P450 enzyme. nih.gov

A critical step leading to the formation of (+)-11βH,13-Dihydroludartin is the reduction of the exocyclic double bond at C11-C13. Enzymatic conversion of (+)-costunolide to 11(S),13-dihydrocostunolide has been demonstrated in chicory root extracts and involves an enoate reductase. nih.govnih.gov This reduction is stereoselective, yielding the 11(S),13-stereoisomer, which is the configuration found in many naturally occurring dihydro-sesquiterpene lactones. nih.gov It is from a dihydro-guaianolide precursor, likely derived from 11(S),13-dihydrocostunolide, that subsequent oxidative modifications would lead to the final structure of (+)-11βH,13-Dihydroludartin. The final hydroxylation and other modifications to form the specific ludartin (B10850195) skeleton are catalyzed by yet-to-be-fully-characterized enzymes, likely belonging to the versatile cytochrome P450 family.

Enzymatic Components of Biosynthesis

The biosynthesis of (+)-11βH,13-Dihydroludartin is a multi-enzyme process, with each enzyme playing a specific role in constructing and modifying the molecular scaffold.

Diterpene Synthases and Cyclases in Related Pathways

While (+)-11βH,13-Dihydroludartin is a sesquiterpene, the broader family of terpene synthases and cyclases provides a framework for understanding the initial cyclization steps. Terpene synthases are responsible for converting acyclic prenyl diphosphates like FPP into a vast array of cyclic and acyclic hydrocarbon skeletons. researchgate.net These enzymes are often classified based on their substrate and the type of cyclization they catalyze. In the context of guaianolide biosynthesis, the key enzyme is a sesquiterpene synthase, specifically (+)-germacrene A synthase (GAS), which initiates the pathway by forming the germacrane ring system. science.gov Diterpene synthases, which act on the C20 precursor geranylgeranyl diphosphate (B83284) (GGPP), share mechanistic similarities and conserved sequence motifs with sesquiterpene synthases, highlighting a common evolutionary origin and catalytic strategy for building complex terpene scaffolds. researchgate.net

Oxidoreductases and Other Modifying Enzymes

Following the initial cyclization, a suite of oxidoreductases and other modifying enzymes are responsible for the functionalization of the guaianolide core.

Cytochrome P450 Monooxygenases (CYPs): This superfamily of enzymes is crucial for the oxidative modifications seen in guaianolide biosynthesis. dntb.gov.ua Key CYPs identified in related pathways belong to the CYP71 family. nih.govtandfonline.com These include:

(+)-Germacrene A hydroxylase (GAO): Catalyzes the initial hydroxylation of (+)-germacrene A. google.com

Costunolide synthase (COS): A CYP71BL subfamily member that converts germacrene A acid to (+)-costunolide. nih.gov

Kauniolide synthase (KLS): Another CYP71 enzyme responsible for the conversion of costunolide to the guaianolide kauniolide. nih.gov

These enzymes are responsible for introducing hydroxyl groups and facilitating the cyclization and lactonization steps that are hallmarks of this class of compounds.

Dehydrogenases: NADP+-dependent dehydrogenases are involved in the oxidation of the hydroxyl group introduced by GAO to a carboxylic acid, forming germacrene A acid. google.com

Enoate Reductases: These enzymes are responsible for the reduction of the α,β-unsaturated double bond in the lactone ring. The enzymatic reduction of the C11-C13 exocyclic double bond of (+)-costunolide to form 11(S),13-dihydrocostunolide is a key step in the formation of dihydro-guaianolides and is catalyzed by an enoate reductase. nih.govnih.gov This reaction is NADPH-dependent. nih.gov

The following table summarizes the key enzymes and their roles in the proposed biosynthetic pathway leading to dihydro-guaianolides.

| Enzyme | Enzyme Class | Substrate | Product | Role in Pathway |

| (+)-Germacrene A synthase (GAS) | Sesquiterpene synthase | Farnesyl pyrophosphate (FPP) | (+)-Germacrene A | Initial cyclization |

| (+)-Germacrene A hydroxylase (GAO) | Cytochrome P450 | (+)-Germacrene A | Germacra-1(10),4,11(13)-trien-12-ol | C12-hydroxylation |

| Sesquiterpenoid dehydrogenase | Dehydrogenase | Germacra-1(10),4,11(13)-trien-12-ol | Germacrene A acid | Oxidation to carboxylic acid |

| Costunolide synthase (COS) | Cytochrome P450 (CYP71BL) | Germacrene A acid | (+)-Costunolide | C6-hydroxylation and lactonization |

| Kauniolide synthase (KLS) | Cytochrome P450 (CYP71) | (+)-Costunolide | Kauniolide | Guaianolide ring formation |

| Enoate reductase | Oxidoreductase | (+)-Costunolide | 11(S),13-Dihydrocostunolide | Reduction of C11-C13 double bond |

Chemoenzymatic Synthesis and Biocatalysis in Analog Production

The complexity of natural product structures like (+)-11βH,13-Dihydroludartin often makes their total chemical synthesis challenging. Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions, offers a powerful alternative for producing these molecules and their analogs. mdpi.comrsc.org

Biocatalysis can be employed to perform specific, often stereoselective, transformations that are difficult to achieve through traditional chemical methods. rsc.orgresearchgate.net For instance, the enzymatic reduction of the exocyclic double bond in the lactone ring using enoate reductases provides a green and efficient method to produce dihydro-derivatives. nih.gov Furthermore, cytochrome P450 enzymes can be used for regioselective C-H hydroxylation, a highly sought-after transformation in organic synthesis. dntb.gov.ua

The production of guaianolide analogs with modified biological activities is an active area of research. nih.govnih.gov By using a combination of synthetic chemistry to create novel precursors and biocatalysis to introduce specific functional groups, a diverse range of analogs can be generated for structure-activity relationship studies. For example, amino analogs of ludartin have been synthesized via Michael addition to the α-methylene-γ-lactone moiety to explore their cytotoxic potential. nih.gov The chemoenzymatic synthesis of dihydroartemisinic aldehyde, a key precursor to the antimalarial drug artemisinin (B1665778), highlights the potential of this approach for producing high-value sesquiterpenoids. d-nb.info

Bioinspired Synthetic Methodologies

Bioinspired synthesis seeks to mimic nature's strategies for constructing complex molecules. researchgate.netchemrxiv.org By understanding the proposed biosynthetic pathways, chemists can design more efficient and elegant total syntheses. The biosynthetic route to guaianolides, involving a key germacranolide intermediate, has inspired synthetic approaches that utilize macrocyclic precursors to construct the 5-7 fused ring system.

A bioinspired approach to the synthesis of guaianolides might involve the creation of a suitably functionalized germacranolide-like macrocycle, which can then be induced to undergo a transannular cyclization to form the guaianolide skeleton. Such strategies often lead to a significant reduction in the number of synthetic steps compared to more traditional linear syntheses. The use of photochemical rearrangements and cascade reactions that mimic biosynthetic transformations are powerful tools in this regard. nih.govresearchgate.net For example, the total synthesis of other complex sesquiterpenoids has been achieved through bioinspired Diels-Alder reactions and other cascade sequences. researchgate.net These approaches not only provide access to the natural product itself but also offer insights into the plausibility of the proposed biosynthetic pathways.

Preclinical Pharmacological and Biological Investigations

Cellular and Molecular Mechanisms of Action

Research into the cellular and molecular activities of ludartin (B10850195) and its derivatives has revealed a range of effects, particularly in the context of cancer and inflammation. These studies highlight mechanisms such as the induction of programmed cell death, generation of reactive oxygen species, and modulation of key cellular signaling pathways.

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. spandidos-publications.com The induction of apoptosis is a key mechanism for many anti-cancer agents. spandidos-publications.com

A derivative of dihydroludartin, (11R)-13-(6-nitroindazole)-11,13-dihydroludartin (NDHL) , has been shown to induce apoptosis in human prostate carcinoma cells (DU-145 and LNCaP). nih.gov

The parent compound, Ludartin , has demonstrated significant pro-apoptotic activity across various cancer cell lines. In Saos-2 osteosarcoma cells, treatment with ludartin was confirmed to trigger apoptosis through methods including DAPI nuclear staining and Annexin-V/propidium iodide staining. nih.gov Similarly, in a study on spinal cord injury in rats, ludartin prevented the onset of apoptosis, which was evidenced by a decrease in the levels of pro-apoptotic factors Caspase-3 and Bax, and an increase in the anti-apoptotic protein Bcl-2. banglajol.infobdpsjournal.org Further research on breast cancer (MCF-7) cells showed that ludartin's antiproliferative effects are associated with the induction of DNA damage and a reduction of the mitochondrial membrane potential, a key step in the intrinsic pathway of apoptosis. spandidos-publications.comresearchgate.net

Reactive oxygen species (ROS) are highly reactive chemical molecules that, at high levels, can cause oxidative stress, leading to cellular damage to DNA, proteins, and lipids. wikipedia.org However, ROS also act as signaling molecules in various cellular processes. wikipedia.org

The derivative (11R)-13-(6-nitroindazole)-11,13-dihydroludartin (NDHL) was found to increase ROS production in DU-145 and LNCaP human prostate carcinoma cells, a mechanism linked to its anti-proliferative effects. nih.gov

Conversely, studies on the parent compound Ludartin have highlighted its role in mitigating oxidative stress in a therapeutic context. In a rat model of spinal cord injury, a condition associated with significant oxidative damage, ludartin treatment decreased the expression of oxidative stress markers myeloperoxidase and malondialdehyde. banglajol.infobdpsjournal.org Simultaneously, it enhanced the levels of the antioxidant enzymes glutathione (B108866) and superoxide (B77818) dismutase, indicating that ludartin can exhibit protective effects by inhibiting oxidative damage to neuronal cells. banglajol.infobdpsjournal.org The pathology of spinal cord injury is often worsened by oxidative stress signaling pathways, making the inhibition of ROS generation a key therapeutic target. banglajol.info

The cell cycle is a series of events that leads to cell division and replication. The arrest of this cycle is a common mechanism by which anti-cancer agents inhibit tumor growth. nih.gov

The dihydroludartin derivative, NDHL , was shown to cause cell cycle arrest at the G1 phase in human prostate carcinoma cells. nih.gov

In contrast, Ludartin has been found to induce cell cycle arrest at the G2/M checkpoint in Saos-2 osteosarcoma cells. nih.gov This arrest prevents the cells from progressing into mitosis. The mechanism behind this G2/M arrest is associated with the increased expression of the cyclin-dependent kinase inhibitor p21WAF1 and the reduced expression of key cell cycle proteins, including Cdc25c, pCdc2 (Tyr15), and Cdc2. nih.gov Interestingly, the expression of other cell cycle regulators like p27 and the tumor suppressor p53 were not significantly altered by ludartin treatment in these cells. nih.gov

Table 1: Effect of Ludartin on Cell Cycle Regulatory Proteins in Saos-2 Cells

| Protein | Effect of Ludartin Treatment | Associated Cell Cycle Phase |

|---|---|---|

| p21WAF1 | Increased Expression | G2/M Arrest |

| Cdc25c | Reduced Expression | G2/M Arrest |

| pCdc2 (Tyr15) | Reduced Expression | G2/M Arrest |

| Cdc2 | Reduced Expression | G2/M Arrest |

| p27 | No significant change | - |

| p53 | No significant change | - |

Data sourced from studies on Saos-2 osteosarcoma cells. nih.gov

Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA and plays a crucial role in regulating inflammatory responses, cell survival, and proliferation. Its constitutive activation is linked to tumor progression and drug resistance, making it a significant target for cancer therapy. mdpi.com

While direct inhibition of NF-κB by (+)-11betaH,13-Dihydroludartin has not been reported, related sesquiterpene lactones are known to modulate this pathway. mdpi.commdpi.com For instance, the water-soluble parthenolide (B1678480) analogue, dimethylaminoparthenolide (B10826480) (DMAPT), has been shown to suppress pancreatic cancer by inhibiting NF-κB signaling. mdpi.com Another sesquiterpene lactone, deoxyelephantopin, improved the sensitivity of pancreatic cancer cells to gemcitabine (B846) by inhibiting the NF-κB pathway. mdpi.com In a model of spinal cord injury, Ludartin was found to exert its therapeutic effects through the inhibition of the MAPK and NF-κB signaling pathways. medchemexpress.com

Ludartin has demonstrated notable anti-inflammatory and potential immunomodulatory effects. In a rat model of spinal cord injury, which involves significant inflammation, ludartin treatment suppressed the up-regulation of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). banglajol.infobdpsjournal.org This inhibition of inflammatory cytokine expression is a key part of its neuroprotective effect. banglajol.infobdpsjournal.org The anti-inflammatory activity of sesquiterpene lactones is often linked to their ability to inhibit pathways like NF-κB. nih.gov

In Vitro Biological Activities

The in vitro biological activities of Ludartin have been evaluated against a variety of human cancer cell lines, demonstrating broad cytotoxic and anti-proliferative effects. It has shown activity against osteosarcoma, breast cancer, lung cancer, leukemia, prostate cancer, colon cancer, and pancreatic cancer cell lines. nih.govresearchgate.net

For example, ludartin inhibited the viability of multiple osteosarcoma cell lines with IC₅₀ values ranging from 15–30 μM, while showing minimal toxicity to normal human osteoblasts (IC₅₀ >100 μM). nih.gov In other studies, ludartin displayed potent cytotoxicity against various cell lines with IC₅₀ values as low as 3.1 μM for leukemia (THP-1) cells. researchgate.net Furthermore, ludartin has been shown to inhibit cell migration and invasion in osteosarcoma and ovarian cancer cells, which is associated with the downregulation of matrix metalloproteinases (MMP-2 and MMP-9) and phosphorylated Focal Adhesion Kinase (p-FAK). nih.govbdpsjournal.org

Table 2: In Vitro Cytotoxicity (IC₅₀) of Ludartin Against Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Saos-2 | Osteosarcoma | 15 | nih.gov |

| MG-63 | Osteosarcoma | 15-30 | nih.gov |

| U-2OS | Osteosarcoma | 15-30 | nih.gov |

| T1-73 | Osteosarcoma | 15-30 | nih.gov |

| 143B | Osteosarcoma | 15-30 | nih.gov |

| HOS | Osteosarcoma | 15-30 | nih.gov |

| A-549 | Lung | 7.4 | researchgate.net |

| THP-1 | Leukemia | 3.1 | researchgate.net |

| PC-3 | Prostate | 7.5 | researchgate.net |

| HCT-116 | Colon | 6.9 | researchgate.net |

| MCF-7 | Breast | 0.5-7.5 | researchgate.net |

| MIAPaCa-2 | Pancreatic | 31.21 | mdpi.com |

| HepG2 | Hepatocellular Carcinoma | 32.7 | nih.gov |

| Huh7 | Hepatocellular Carcinoma | 34.3 | nih.gov |

IC₅₀ values represent the concentration required to inhibit cell growth by 50%.

Antiproliferative Activity in Cellular Models (e.g., prostate carcinoma cells)

The antiproliferative effects of derivatives of dihydroludartin have been investigated in human prostate cancer cell lines. A specific derivative, (11R)-13-(6-nitroindazole)-11,13-dihydroludartin (NDHL), demonstrated notable activity against DU-145 and LNCaP human prostate carcinoma cells. nih.gov Research showed that NDHL effectively reduced the proliferation of these cancer cells. nih.gov The mechanism behind this antiproliferative effect was linked to the induction of apoptosis and cell cycle arrest at the G1 phase. nih.gov

Further mechanistic studies revealed that NDHL's effects on prostate carcinoma cells involved an increase in the production of reactive oxygen species (ROS). nih.gov While these findings are for a derivative, the parent compound, ludartin, has also shown potent antihepatoma activity against HepG2 and Huh7 human hepatocellular carcinoma cell lines, with IC₅₀ values of 32.7 and 34.3 μM, respectively. nih.gov Subsequent studies on various ludartin derivatives confirmed that structural modifications can significantly enhance cytotoxicity against these liver cancer cells. nih.gov For instance, a dimeric derivative of ludartin showed a 20-fold and 17-fold increase in cytotoxicity against HepG2 and Huh7 cells, respectively, compared to the parent ludartin. nih.gov

Table 1: Antiproliferative Activity of Ludartin and its Derivative NDHL

| Compound | Cell Line | Activity | Source |

|---|---|---|---|

| Ludartin | HepG2 (Hepatocellular Carcinoma) | IC₅₀: 32.7 μM | nih.gov |

| Ludartin | Huh7 (Hepatocellular Carcinoma) | IC₅₀: 34.3 μM | nih.gov |

| (11R)-13-(6-nitroindazole)-11,13-dihydroludartin (NDHL) | DU-145 (Prostate Carcinoma) | Inhibited cell proliferation | nih.gov |

| (11R)-13-(6-nitroindazole)-11,13-dihydroludartin (NDHL) | LNCaP (Prostate Carcinoma) | Inhibited cell proliferation | nih.gov |

Investigations of Other Biological Activities (e.g., antimicrobial, mosquito repellency, germination inhibition for related compounds)

While direct studies on (+)-11βH,13-Dihydroludartin are limited, related sesquiterpene lactones and other natural phenols have been evaluated for their antimicrobial properties. For example, naturally occurring phenols like eugenol, thymol, and carvacrol, along with their derivatives, have shown activity against both planktonic and biofilm-forming bacteria such as Staphylococcus epidermidis and Pseudomonas aeruginosa. frontiersin.org The introduction of an allyl group to these phenols consistently increased their potency in killing and inhibiting planktonic cells. frontiersin.org

Sesquiterpene lactones as a class are known for their insect repellent properties. researchgate.net Studies have identified several sesquiterpene α-exometylene-γ-lactones, such as inuchinenolide C, britanine, and arglabin, that exhibit high repellent activities. researchgate.net Dehydrocostus lactone, a major constituent from the roots of Echinops kebericho, has demonstrated significant larvicidal activity against the dengue vector mosquito, Aedes aegypti, with 100% mortality at a concentration of 10 µg/mL after 24 hours of exposure. tandfonline.com This activity is suggested to be linked to the presence of α-methylene and γ-lactone groups. tandfonline.com Another naturally occurring sesquiterpene, isolongifolenone, was found to be more effective than DEET in repelling Aedes aegypti and Anopheles stephensi mosquitoes in laboratory tests. dtic.mil

Several sesquiterpene lactones have been investigated for their allelopathic potential, showing significant inhibition of seed germination and seedling growth. cambridge.orgresearchgate.net Costunolide (B1669451) and parthenolide, for instance, significantly reduced seed germination at concentrations of 500 μg/ml. researchgate.net These compounds also strongly inhibited the root and shoot growth of various plant species, with root growth being more sensitive. cambridge.orgresearchgate.net Parthenolide, in particular, was found to be a more potent inhibitor of germination and seedling growth than costunolide. researchgate.net The mechanism for this herbicidal activity may be linked to the inhibition of key enzymes, as parthenolide was shown to inhibit acetolactate synthase (ALS) in a concentration-dependent manner. cambridge.org At higher concentrations (above 1 μM), some sesquiterpene lactones like costunolide and dehydrocostus lactone can irreversibly inhibit germination. acs.org

Table 2: Other Biological Activities of Related Sesquiterpene Lactones

| Activity | Compound(s) | Findings | Source |

|---|---|---|---|

| Mosquito Repellency | Dehydrocostus lactone | 100% larvicidal activity against A. aegypti at 10 µg/mL. | tandfonline.com |

| Mosquito Repellency | Isolongifolenone | More effective repellent against A. aegypti and A. stephensi than DEET. | dtic.mil |

| Germination Inhibition | Costunolide, Parthenolide | Significantly reduced seed germination and inhibited seedling growth. | cambridge.orgresearchgate.net |

| Germination Inhibition | Parthenolide | Inhibited acetolactate synthase (ALS), a key enzyme in herbicide action. | cambridge.org |

Enzyme Assays and Biochemical Modulations

Biochemical studies have provided insight into the mechanisms of action for ludartin derivatives and related compounds. A derivative, 13-methoxyludartin, was studied for its potential to inhibit 5-lipoxygenase (5-LOX), a key enzyme in the proinflammatory cascade. sciety.org Molecular docking simulations showed that 13-methoxyludartin could theoretically bind to and inhibit 5-LOX. sciety.org The molecule was predicted to form hydrogen bonds within the substrate-binding cavity and interact with an alpha-helix that stabilizes the enzyme's catalytic iron ion, suggesting a stable enzyme-inhibitor complex. sciety.org

In the context of antiproliferative activity, the dihydroludartin derivative NDHL was found to modulate biochemical pathways in prostate cancer cells by significantly increasing the production of reactive oxygen species (ROS). nih.gov For related sesquiterpene lactones with herbicidal properties, parthenolide was found to inhibit the enzyme acetolactate synthase (ALS) with a 50% inhibition concentration of 51.44 µM, suggesting a specific enzymatic target for its phytotoxic effects. cambridge.org

In Vivo Preclinical Models

The in vivo efficacy of dihydroludartin derivatives has been assessed using animal xenograft models. Specifically, the derivative (11R)-13-(6-nitroindazole)-11,13-dihydroludartin (NDHL) was evaluated in mice with DU-145 human prostate tumor xenografts. nih.gov The results from this preclinical study were promising, showing that NDHL significantly inhibited the growth of these prostate carcinoma xenografts. nih.gov Furthermore, treatment with NDHL was associated with an increased survival rate in the tumor-bearing mice. nih.gov

The assessment of compound activity in disease models has focused on elucidating the underlying mechanisms of action. nih.gov In the mouse xenograft model of prostate cancer, the antitumor activity of the dihydroludartin derivative NDHL was linked to the same cellular mechanisms observed in vitro. nih.gov The inhibition of tumor development in vivo is attributed to NDHL's ability to induce apoptosis and cause cell cycle arrest in the cancer cells. nih.gov These findings from the in vivo model reinforce the mechanistic data obtained from cellular assays, providing a stronger basis for the compound's potential therapeutic effects. nih.gov

Structure Activity Relationship Sar Studies

Systematic Modification of Chemical Scaffolding

The primary route for the systematic modification of the ludartin (B10850195) scaffold involves targeting its most reactive site: the α-methylene-γ-lactone moiety. This functional group is a key electrophilic center, making it susceptible to nucleophilic attack. Researchers have extensively used the Michael-type addition reaction to introduce diverse functionalities at the C-13 position. nih.govresearchgate.net This reaction proceeds by adding a nucleophile to the β-carbon (C-11) of the α,β-unsaturated system, which, after rearrangement, results in the saturation of the C11-C13 double bond and the addition of the nucleophile at C-13, thus forming 11,13-dihydroludartin derivatives. nih.govmdpi.com

Correlating Structural Features with Biological Response

The cytotoxic activity of (+)-11βH,13-Dihydroludartin derivatives is highly dependent on the nature of the substituent introduced at the C-13 position. By comparing the biological activity, typically measured as the half-maximal inhibitory concentration (IC₅₀), of various analogues against different cancer cell lines, clear SAR trends emerge.

Initial studies demonstrated that ludartin itself exhibits cytotoxicity against a range of human cancer cell lines. researchgate.net The synthesis of amino adducts, which are derivatives of (+)-11βH,13-Dihydroludartin, has led to compounds with both enhanced potency and selectivity. nih.gov For instance, the introduction of a morpholine (B109124) ring to create (11R)-13-(Morpholine)-11,13-dihydroludartin resulted in selectively improved cytotoxicity against leukemia (THP-1) cells with an IC₅₀ of 2.8 μM. nih.gov In contrast, the addition of a 6-nitroindazole (B21905) group, yielding (11R)-13-(6-Nitroindazole)-11,13-dihydroludartin, produced a derivative that was four times more potent than the parent ludartin against prostate cancer (PC-3) cells, with an IC₅₀ of 2.2 μM. nih.gov This derivative also showed a threefold selective cytotoxicity for lung cancer (A-549) cells. nih.gov

Further studies on derivatives designed for activity against hepatocellular carcinoma showed that a dimeric derivative was significantly more potent—by 20-fold and 17-fold against HepG2 and Huh7 cells, respectively—than the parent ludartin. nih.gov These findings underscore that modifications to the core scaffold can dramatically alter both the potency and the cancer cell line selectivity of the resulting compounds.

| Compound | Modification | Cell Line | Biological Activity (IC₅₀ in µM) | Reference |

|---|---|---|---|---|

| Ludartin | Parent Compound | Leukemia (THP-1) | 3.1 | researchgate.net |

| Ludartin | Parent Compound | Prostate (PC-3) | 7.5 | researchgate.net |

| Ludartin | Parent Compound | Lung (A-549) | 7.4 | researchgate.net |

| (11R)-13-(Diethyl amine)-11,13-dihydroludartin | Diethylamine at C-13 | Colon (HCT-116) | More active than Ludartin | nih.gov |

| (11R)-13-(Piperidine)-11,13-dihydroludartin | Piperidine at C-13 | Colon (HCT-116) | More active than Ludartin | nih.gov |

| (11R)-13-(Morpholine)-11,13-dihydroludartin | Morpholine at C-13 | Leukemia (THP-1) | 2.8 | nih.gov |

| (11R)-13-(6-Nitroindazole)-11,13-dihydroludartin | 6-Nitroindazole at C-13 | Prostate (PC-3) | 2.2 | nih.gov |

| (11R)-13-(5-Nitroindazole)-11,13-dihydroludartin | 5-Nitroindazole at C-13 | Lung (A-549) | 2.6 | nih.gov |

| Dimeric derivative 33 | Dimerization | Hepatocellular (HepG2) | 1.6 | nih.gov |

| Dimeric derivative 33 | Dimerization | Hepatocellular (Huh7) | 2.0 | nih.gov |

Pharmacophore Identification and Lead Optimization Principles

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For ludartin and its derivatives, the α-methylene-γ-lactone group is consistently identified as a primary pharmacophore. researchgate.netnih.gov This moiety acts as a Michael acceptor, capable of forming covalent bonds with nucleophilic residues, such as cysteine thiols, in target proteins. nih.govnih.gov This alkylating ability is considered fundamental to its biological activity. nih.gov

Some studies also indicate that the α,β-unsaturated ketone system within the cyclohexenone ring of ludartin is another key pharmacophore. researchgate.net The process of creating Michael adducts at the C11-C13 position is a direct application of lead optimization. While this modification saturates the exocyclic double bond of the lactone ring, it introduces new functionalities that can fine-tune the molecule's interaction with its target. The goal of this optimization is to enhance potency against the desired target while potentially reducing off-target effects, thereby improving the therapeutic index. The data shows that this strategy can successfully lead to derivatives with enhanced and more selective cytotoxicity. nih.govnih.gov

Computational Chemistry and Molecular Modeling in SAR Analysis

Computational tools are invaluable for rationalizing observed SAR data and for predicting the activity of novel compounds. Techniques like ligand-protein docking and Quantitative Structure-Activity Relationship (QSAR) modeling provide insights into the molecular interactions driving biological activity.

Ligand-protein docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (the ligand) to the binding site of another (the protein). pcbiochemres.com For sesquiterpene lactones, docking studies can help elucidate how these compounds interact with target proteins, such as enzymes or transcription factors.

While specific docking studies on (+)-11βH,13-Dihydroludartin are not widely published, studies on its derivatives provide significant insight. For example, the effects of (11R)-13-(6-nitroindazole)-11,13-dihydroludartin (NDHL) on prostate cancer cells have been rationalized through its interaction with thiol-containing enzymes, a mechanism common to α,β-unsaturated lactones. nih.gov Docking simulations of NDHL would typically involve placing the molecule into the active site of a relevant protein target to identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the complex and contribute to its inhibitory activity.

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govmdpi.com For a large and diverse set of sesquiterpene lactones, QSAR models have been developed to predict their antitrypanosomal and cytotoxic activities. nih.govmdpi.com

Role of Stereochemistry in Activity Modulation

Stereochemistry, the three-dimensional arrangement of atoms, plays a pivotal role in the biological activity of chiral molecules because biological targets like enzymes and receptors are themselves chiral. mdpi.com The Michael addition of amines to the C11-C13 double bond of ludartin is a critical step that creates a new stereocenter at the C-11 position. nih.govthieme-connect.com

The reaction is described as highly diastereoselective, consistently producing the (11R) configuration in the resulting 11,13-dihydroludartin derivatives. nih.govresearchgate.netthieme-connect.com This stereochemical outcome is crucial, as the specific spatial orientation of the newly introduced substituent at C-13 and the hydrogen at C-11 dictates how the molecule fits into its biological target. An alternative stereoisomer, such as the (11S) configuration, would present a different three-dimensional shape and would likely exhibit a different, possibly much lower, biological activity. Therefore, the potent and selective cytotoxicity observed for the synthesized amino analogues is directly linked to the specific (11R) stereochemistry generated during their synthesis. nih.gov

Metabolism and Preclinical Pharmacokinetics

In Vitro Metabolic Stability Assessment (e.g., liver microsomes)

In vitro metabolic stability assays are fundamental in early drug discovery to predict the intrinsic clearance of a compound. solvobiotech.comnuvisan.com These assays typically involve incubating the compound with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs). utsouthwestern.edu

For a compound like (+)-11betaH,13-Dihydroludartin, a sesquiterpene lactone, the metabolic stability would be assessed in liver microsomes from various species (e.g., human, rat, mouse) to understand inter-species differences. The disappearance of the parent compound over time is monitored by analytical techniques such as LC-MS/MS. researchgate.net From this data, key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.

Given that this compound possesses a saturated lactone ring, its metabolic profile may differ from sesquiterpene lactones with an α,β-unsaturated lactone moiety, which is often a primary site of metabolism. nih.gov For saturated lactones, metabolism is more likely to be initiated at other susceptible sites on the molecule. nih.gov

Table 1: Representative In Vitro Metabolic Stability Data for a Sesquiterpene Lactone in Liver Microsomes

| Species | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|

| Human | 45 | 15.4 |

| Rat | 25 | 27.7 |

| Mouse | 18 | 38.5 |

Note: This table is a hypothetical representation based on typical values for sesquiterpene lactones and is intended for illustrative purposes due to the absence of specific data for this compound.

Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

Preclinical ADME studies in animal models are essential to understand the in vivo behavior of a drug candidate. Sesquiterpene lactones generally exhibit variable absorption and are subject to extensive metabolism. nih.gov

Absorption: Sesquiterpene lactones can be permeable through the intestinal epithelium. However, their absorption can be influenced by factors such as gastrointestinal pH and efflux transporters like P-glycoprotein. nih.gov

Distribution: Following absorption, the compound would distribute into various tissues. The extent of distribution would depend on its physicochemical properties, such as lipophilicity and plasma protein binding.

Metabolism: As indicated by in vitro studies, the liver is expected to be the primary site of metabolism. Both Phase I and Phase II metabolic reactions are anticipated.

Excretion: The metabolites, being more polar than the parent compound, are expected to be eliminated from the body primarily through renal and/or biliary excretion.

Identification of Metabolites and Biotransformation Pathways

The biotransformation of this compound is expected to involve several key pathways common to sesquiterpene lactones.

Phase I Metabolism: Phase I reactions introduce or expose functional groups and are primarily mediated by CYP enzymes. nih.gov For sesquiterpenoids, common reactions include:

Hydroxylation: The introduction of hydroxyl (-OH) groups is a common metabolic pathway. For 11,13-dihydrosesquiterpene lactones, hydroxylation at the C11 position has been demonstrated chemically, suggesting it is a potential site for enzymatic hydroxylation. scielo.org.mx Other positions on the carbon skeleton are also susceptible to hydroxylation.

Oxidation: Further oxidation of hydroxylated metabolites can lead to the formation of ketones or carboxylic acids.

Reduction and Hydrolysis: While the lactone in this compound is saturated, hydrolysis of the lactone ring can still occur, although likely at a slower rate than for unsaturated lactones. nih.gov

Phase II Metabolism: Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. nih.gov

Glucuronidation: This is a major conjugation pathway where glucuronic acid is attached to hydroxyl groups, a common reaction for hydroxylated metabolites of sesquiterpenes.

Sulfation: Conjugation with a sulfonate group is another possible pathway for hydroxylated metabolites.

Table 2: Potential Metabolites of this compound

| Metabolite ID | Proposed Structure | Metabolic Pathway |

|---|---|---|

| M1 | Hydroxylated-(+)-11betaH,13-Dihydroludartin | Phase I: Hydroxylation |

| M2 | Carboxylated-(+)-11betaH,13-Dihydroludartin | Phase I: Oxidation |

| M3 | Glucuronide conjugate of M1 | Phase II: Glucuronidation |

| M4 | Hydrolyzed lactone ring metabolite | Phase I: Hydrolysis |

Note: This table presents hypothetical metabolites based on the known biotransformation pathways of sesquiterpene lactones.

Enzyme Systems Involved in Metabolism (e.g., Cytochrome P450)

The Cytochrome P450 (CYP) superfamily of enzymes is the primary system responsible for the Phase I metabolism of a vast number of xenobiotics, including sesquiterpene lactones. nih.gov

CYP3A4: This is often the major CYP isoform involved in the metabolism of sesquiterpene lactones in humans. nih.gov

Other CYP Isoforms: Other CYPs, such as those from the CYP1A, CYP2C, and CYP2D families, may also contribute to the metabolism of this compound, although their specific roles would need to be determined through in vitro studies with recombinant human CYP enzymes and selective chemical inhibitors.

The involvement of specific CYP enzymes is critical to assess the potential for drug-drug interactions, where co-administered drugs could inhibit or induce these enzymes, thereby altering the clearance and exposure of this compound.

Advanced Analytical Methodologies in Research

Chromatographic Techniques for Compound Analysis

Chromatography is a cornerstone of natural product analysis, enabling the separation of complex mixtures into individual components. For a compound like (+)-11βH,13-Dihydroludartin, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are invaluable tools.

HPLC is the most widely used method for the analysis of sesquiterpene lactones due to its high resolution and sensitivity. mdpi.comnih.gov It is particularly suitable for non-volatile and thermolabile compounds, which is often the case for sesquiterpene lactones. nih.govresearchgate.net A typical HPLC method for the analysis of (+)-11βH,13-Dihydroludartin would involve a reversed-phase column, which separates compounds based on their hydrophobicity.

An established HPLC method for the simultaneous analysis of multiple sesquiterpene lactones can be adapted for (+)-11βH,13-Dihydroludartin. mdpi.com Such a method would likely employ a C18 column and a gradient elution system with a mobile phase consisting of a mixture of water (often with an acid modifier like trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). mdpi.comtandfonline.com Detection is commonly achieved using a photodiode array (PDA) or UV detector, as many sesquiterpenoids possess chromophoric groups that absorb UV light. mdpi.com For compounds lacking a strong chromophore, an Evaporative Light Scattering Detector (ELSD) can be employed.

A validated HPLC-PDA method for similar compounds has demonstrated high linearity, with correlation coefficients often exceeding 0.999. mdpi.com The limits of detection (LOD) and quantification (LOQ) for sesquiterpene lactones are typically in the range of 0.06–0.13 μg/mL and 0.21–0.42 μg/mL, respectively. mdpi.com

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 mm x 200 mm, 5 µm) | nih.gov |

| Mobile Phase | Gradient of Water (with 0.5% TFA) and Methanol/Acetonitrile | tandfonline.comnih.gov |

| Flow Rate | 1.0 mL/min | tandfonline.com |

| Detection | Photodiode Array (PDA) or UV (e.g., 280 nm) | tandfonline.com |

| Injection Volume | 20 µL | tandfonline.com |

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds. mdpi.comnih.gov While many sesquiterpene lactones are not sufficiently volatile for direct GC analysis, derivatization can sometimes be employed. However, GC-MS is more commonly used for the analysis of the less polar sesquiterpenes. mdpi.comacs.org For a compound like (+)-11βH,13-Dihydroludartin, GC analysis would likely require high temperatures, which could risk thermal degradation. researchgate.net

When applicable, GC analysis of sesquiterpenes often utilizes fused-silica capillary columns, such as those with DB-1 or DB-5 stationary phases. mdpi.com Flame ionization detection (FID) is a common detector, offering good sensitivity for organic compounds. nih.gov The coupling of GC with MS provides both retention time data and mass spectra, allowing for a high degree of confidence in compound identification by comparison with spectral libraries. researchgate.netnih.govresearchgate.net

Mass Spectrometry for Quantitative and Qualitative Analysis

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of molecules like (+)-11βH,13-Dihydroludartin. When coupled with a chromatographic separation technique (LC-MS or GC-MS), it provides both retention time and mass-to-charge ratio (m/z) information.

For qualitative analysis, high-resolution mass spectrometry (HRMS), for instance with an Orbitrap or Time-of-Flight (ToF) analyzer, can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments. bioivt.com

Tandem mass spectrometry (MS/MS), often performed using a triple quadrupole or ion trap instrument, is used to study the fragmentation patterns of the molecule. For sesquiterpene lactones, electrospray ionization (ESI) is a common soft ionization technique that typically produces a protonated molecule [M+H]+. Collision-induced dissociation (CID) of this precursor ion reveals characteristic fragmentation pathways. For example, studies on similar 11,13-dihydrosesquiterpene lactones show characteristic losses of water (H₂O), carbon monoxide (CO), and carboxylic acid side chains, which can help to elucidate the structure. The fragmentation pattern is influenced by the stereochemistry and the nature of substituent groups on the core structure.

| Ionization Technique | Mass Analyzer | Typical Application | Key Information Obtained |

|---|---|---|---|

| Electrospray Ionization (ESI) | Quadrupole, Ion Trap, Orbitrap, ToF | LC-MS analysis of polar and thermolabile compounds | Molecular weight (from [M+H]+ or [M+Na]+ ions), fragmentation patterns (MS/MS) |

| Electron Impact (EI) | Quadrupole, ToF | GC-MS analysis of volatile/derivatized compounds | Characteristic fragmentation patterns for library matching |

Nuclear Magnetic Resonance (NMR) for Reaction Monitoring and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of organic compounds and is also a powerful tool for quantitative analysis and purity assessment.

Quantitative NMR (qNMR), particularly ¹H NMR, is increasingly used for the purity assessment of natural products. The principle of qNMR relies on the direct proportionality between the integral of a specific resonance signal and the number of nuclei contributing to that signal. To determine the purity of a (+)-11βH,13-Dihydroludartin sample, a certified internal standard with a known purity is added to a precisely weighed sample. By comparing the integrals of specific, well-resolved signals from the analyte and the internal standard, the purity of the analyte can be calculated with high accuracy and precision. This method is considered a primary ratio method of measurement and can provide traceability to the International System of Units (SI).

For a successful qNMR experiment, several parameters must be carefully optimized, including the selection of non-overlapping signals for both the analyte and the internal standard, and ensuring a sufficient relaxation delay (D1) to allow for complete spin-lattice relaxation between scans. ¹H NMR has been successfully used to quantify major sesquiterpene lactones in various plant extracts, with results being comparable to those obtained by HPLC.

NMR is also an excellent non-invasive tool for monitoring the progress of chemical reactions in real-time. For instance, if (+)-11βH,13-Dihydroludartin were being synthesized or modified, a series of ¹H NMR spectra could be acquired at regular intervals to track the disappearance of starting material signals and the appearance of product signals, providing valuable kinetic data.

Spectrophotometric and Fluorometric Methods for Biological Assays

Spectrophotometric and fluorometric methods are fundamental in biological assays to determine the efficacy of compounds like (+)-11βH,13-Dihydroludartin. These assays are often based on measuring changes in absorbance or fluorescence that result from a biological process, such as enzyme activity.

A simple and effective spectrophotometric method has been developed for the quantitative measurement of sesquiterpene lactones that contain an α-methylene-γ-butyrolactone moiety, a structural feature common to many bioactive sesquiterpene lactones. researchgate.net This method is based on the Michael-type addition reaction between the α,β-unsaturated carbonyl group of the lactone and a sulfhydryl-containing compound, such as L-cysteine ethyl ester. researchgate.net The unreacted sulfhydryl groups are then quantified by reacting them with Ellman's reagent (5,5'-dithio-bis(2-nitrobenzoic acid), DTNB), which produces a yellow-colored product that can be measured spectrophotometrically at 412 nm. researchgate.net The amount of sesquiterpene lactone is determined by the difference in the amount of sulfhydryl groups before and after the reaction. researchgate.net This assay can be a valuable tool for screening plant extracts for this class of potentially bioactive compounds.

Fluorometric assays offer even higher sensitivity than spectrophotometric methods and are widely used for high-throughput screening of enzyme inhibitors. tandfonline.com To assess the potential inhibitory activity of (+)-11βH,13-Dihydroludartin on a specific enzyme (e.g., cyclooxygenase-2, COX-2), a fluorogenic substrate for that enzyme can be used. acs.org In such an assay, the enzyme catalyzes the conversion of a non-fluorescent or weakly fluorescent substrate into a highly fluorescent product. The rate of the reaction is monitored by measuring the increase in fluorescence intensity over time. When an inhibitor like (+)-11βH,13-Dihydroludartin is present, it will decrease the rate of the enzymatic reaction, resulting in a slower rate of fluorescence increase. The potency of the inhibitor is typically expressed as its IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. acs.org

Future Directions and Research Perspectives

Exploration of Undiscovered Biological Targets and Mechanisms